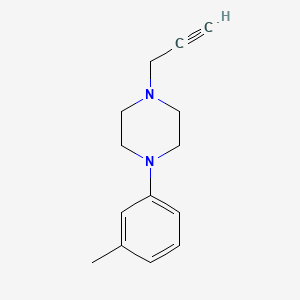

![molecular formula C15H8F3N5S B2615454 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-54-5](/img/structure/B2615454.png)

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

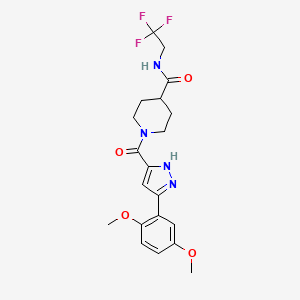

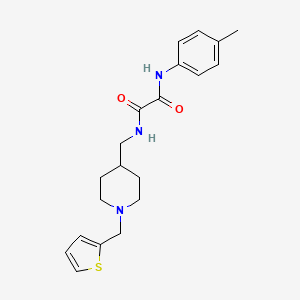

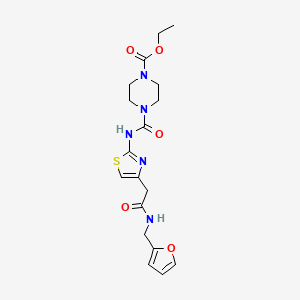

“4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit cytotoxicity at certain concentrations and some compounds in this class have shown promising antiviral activity .

Synthesis Analysis

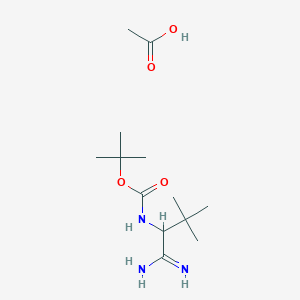

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis

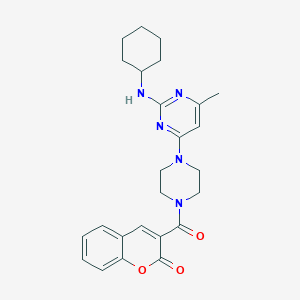

Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . To increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents, a thioamide group is another structural modification that was achieved .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied extensively . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a compound of interest in the synthesis of novel chemical entities. Kathrotiya and Naliapara (2015) reported the synthesis of a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, highlighting the method's high yield, broad substrate scope, and efficiency. This chemical scaffold's adaptability underscores its value in creating diverse chemical libraries for further pharmacological testing (Kathrotiya & Naliapara, 2015).

Antiviral and Antimicrobial Activities

Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives to explore their potential as antiviral and antimicrobial agents. Their findings suggest some compounds exhibit promising antiviral activity and in vitro antimicrobial efficacy against pathogenic organisms, underscoring the compound's potential in developing new antimicrobial and antiviral therapies (Henen et al., 2011).

Antitubercular Agents

In the quest for novel antitubercular compounds, Sekhar, Rao, and Kumar (2011) developed a series of 1,2,4-triazolo[4,3-a]quinoxalines. Utilizing solvent-free conditions for organic reactions, they identified compounds with significant antitubercular activity, highlighting the compound's role in combating tuberculosis (Sekhar, Rao, & Kumar, 2011).

Antiproliferative and Anticancer Activities

The search for novel anticancer agents led to the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives with potential antiproliferative effects. Studies by El-Gohary (2013) demonstrated that some derivatives exhibit broad-spectrum antitumor activity, indicating the compound's utility in developing new cancer therapies (El-Gohary, 2013).

Wirkmechanismus

While the exact mechanism of action for “4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” is not specified, it’s known that quinoxaline derivatives have been used as antiviral agents . They have also been found to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential as novel and rapid-acting antidepressant agents .

Zukünftige Richtungen

The discrepancy between the good in vitro activities and poor in vivo activities of these compounds indicates that optimization of their pharmacokinetic properties may yield compounds with greater bioavailabilities and better antischistosomiasis activities in vivo . This new series of compounds may serve as a starting point for future antimalarial drug discovery programs .

Eigenschaften

IUPAC Name |

4-pyridin-2-ylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N5S/c16-15(17,18)14-22-21-12-13(24-11-7-3-4-8-19-11)20-9-5-1-2-6-10(9)23(12)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPEAFWENMSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)

![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)

![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)

![2,2,2-trifluoroethyl N-{2-[(cyanomethyl)(cyclopropyl)carbamoyl]ethyl}carbamate](/img/structure/B2615387.png)

![4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2615392.png)